

Refinement of Jmv 167 dosing regimens for chronic studies

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Compound of Interest		
Compound Name:	Jmv 167	
Cat. No.:	B1672972	Get Quote

Technical Support Center: Jmv 167 (MBQ-167)

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of **Jmv 167** (also known as MBQ-167) dosing regimens for chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Jmv 167 and MBQ-167?

Based on available scientific literature, "**Jmv 167**" is likely a synonym or an alternative name for the compound more widely known as MBQ-167. All significant research and data point towards MBQ-167 as the designation for the dual Rac/Cdc42 inhibitor.

Q2: What is the mechanism of action of MBQ-167?

MBQ-167 is a small molecule inhibitor that simultaneously targets two proteins, Rac and Cdc42.[1][2] These proteins are Rho GTPases that play a critical role in cancer cell migration, invasion, and tumor growth.[3] By inhibiting Rac and Cdc42, MBQ-167 disrupts the signaling pathways that lead to metastatic progression.[4][5]

Q3: What are the recommended starting doses for chronic in vivo studies in mice?

The effective dose of MBQ-167 in preclinical mouse models of cancer has been shown to range from 1 mg/kg to 100 mg/kg.[4][6][7] The choice of dose will depend on the tumor model,



administration route, and desired therapeutic effect.

Q4: How should MBQ-167 be formulated for in vivo administration?

The formulation of MBQ-167 depends on the route of administration.

- For Intraperitoneal (IP) injection: A common vehicle is a mixture of 12.5% ethanol, 12.5% Cremophor, and 75% PBS (pH 7.4).[4][7][8]
- For Oral Gavage (PO): A typical formulation consists of 0.5% methyl cellulose and 0.1%
 Tween 80 in PBS.[3][4]

Q5: What is the recommended frequency of administration for chronic studies?

In published preclinical studies, MBQ-167 has been administered 3 to 5 times per week for several weeks.[3][4][6][7] The optimal frequency should be determined based on the specific experimental design and pharmacokinetic profile of the compound.

Q6: What is the known safety profile of MBQ-167?

MBQ-167 has demonstrated an excellent safety profile in preclinical studies.[1][3] Good Laboratory Practice (GLP) nonclinical safety and safety pharmacology assessments have shown a No Observed Adverse Effect Level (NOAEL) in rats and dogs of 1,000 mg/kg/day.[1]

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution	
Poor solubility of MBQ-167 during formulation.	Improper solvent or mixing technique.	Ensure the use of the recommended vehicle solutions (see FAQ Q4). For oral gavage, homogenization is recommended. For IP injections, ensure all components are thoroughly mixed.	
Inconsistent tumor growth inhibition.	Suboptimal dosing regimen or administration technique.	Re-evaluate the dose and frequency of administration based on the tumor model. Ensure consistent and accurate administration (e.g., proper gavage technique, consistent injection volume).	
No observed therapeutic effect.	Insufficient drug exposure at the tumor site.	Consider the bioavailability of the chosen administration route. Oral administration has a reported bioavailability of approximately 35%.[7] Intraperitoneal injection may offer more direct systemic exposure. Verify the dose and formulation.	
Unexpected toxicity or adverse effects in study animals.	Although MBQ-167 has a high NOAEL, individual animal sensitivity can vary.	Monitor animals closely for any signs of distress. If adverse effects are observed, consider reducing the dose or frequency of administration. Consult with a veterinarian.	

Quantitative Data

Table 1: In Vivo Dosing Regimens for MBQ-167 in Mouse Models



Mouse Model	Tumor Cell Line	Administr ation Route	Dose	Frequenc y	Duration	Vehicle
Immunoco mpromised (SCID)	GFP-MDA- MB-231 (TNBC)	Intraperiton eal (IP)	1 or 10 mg/kg	3 times/week	4 weeks	12.5% ethanol, 12.5% Cremophor , 75% PBS[4][7]
Immunoco mpetent (BALB/c)	4T-1 (mouse breast cancer)	Oral Gavage (PO)	25, 50, or 100 mg/kg	5 times/week	28 days	0.5% methyl cellulose, 0.1% Tween 80 in PBS[3] [4]
Immunoco mpromised (nude)	GFP- HER2-BM	Intraperiton eal (IP)	1 or 10 mg/kg	3 times/week	65 days	Not specified

Table 2: Single-Dose Pharmacokinetic Parameters of MBQ-167 in Mice

Parameter	Intraperitoneal (IP) Administration	Oral (PO) Administration	
Dose	10 mg/kg	10 mg/kg	
Half-life (t½)	4.6 hours[4][5][7][9]	Not specified	
Bioavailability	Not applicable	~35%[7]	

Experimental Protocols & Visualizations MBQ-167 Signaling Pathway

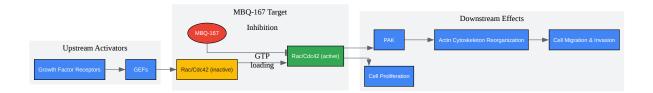


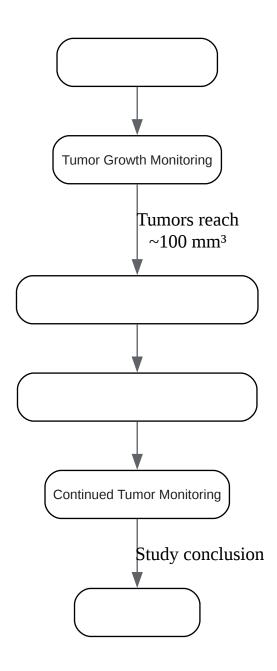
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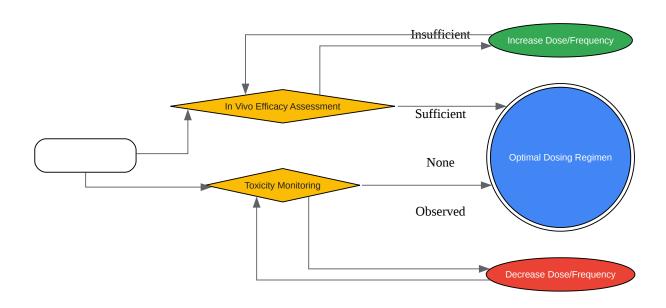
MBQ-167 inhibits the activation of Rac and Cdc42, which in turn blocks the downstream signaling cascade involving p21-activated kinase (PAK). This disruption leads to reduced cell migration, proliferation, and survival of cancer cells.











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